molecular formula C11H6N2O2 B1614154 2-(3-Cyanobenzoyl)oxazole CAS No. 898759-89-2

2-(3-Cyanobenzoyl)oxazole

Cat. No.: B1614154
CAS No.: 898759-89-2
M. Wt: 198.18 g/mol
InChI Key: BSLKKDUMCRMAIB-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H6N2O2. It is characterized by the presence of an oxazole ring fused with a benzoyl group and a cyano group at the third position.

Scientific Research Applications

2-(3-Cyanobenzoyl)oxazole has a wide range of scientific research applications:

Safety and Hazards

While specific safety data for 2-(3-Cyanobenzoyl)oxazole is not available, general safety measures for handling oxazoles include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

Future Directions

The synthesis of oxazoles, including 2-(3-Cyanobenzoyl)oxazole, is a topic of ongoing research. Recent advances include the development of green and sustainable catalytic systems and the exploration of new synthetic strategies . These developments highlight the potential for future advancements in the synthesis and application of oxazoles.

Biochemical Analysis

Biochemical Properties

2-(3-Cyanobenzoyl)oxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) and trypsin enzymes, exhibiting significant binding affinity . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the expression of genes involved in inflammatory responses, thereby altering cellular behavior . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with PGHS involves binding to the enzyme’s active site, inhibiting its activity and reducing the production of inflammatory mediators . This mechanism of action is crucial for its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanobenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, leading to the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly catalytic systems. Magnetic nanoparticles, such as iron oxide magnetic nanoparticles, have been used as reusable catalysts for the preparation of functionalized oxazoles. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanobenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

    Benzoxazole: Similar in structure but with a benzene ring fused to an oxazole ring.

    Oxazoline: A precursor to oxazoles, differing by the presence of a saturated nitrogen atom.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Uniqueness: 2-(3-Cyanobenzoyl)oxazole is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(1,3-oxazole-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-2-1-3-9(6-8)10(14)11-13-4-5-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLKKDUMCRMAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=NC=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642084
Record name 3-(1,3-Oxazole-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-89-2
Record name 3-(2-Oxazolylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Oxazole-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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